molecular formula C27H40O3 B570979 (1S,3S,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S)-5-Cyclopropyl-5-hydroxy-pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol CAS No. 112828-00-9

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S)-5-Cyclopropyl-5-hydroxy-pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol

Cat. No.: B570979
CAS No.: 112828-00-9
M. Wt: 412.6 g/mol
InChI Key: LWQQLNNNIPYSNX-HBOIQHEKSA-N
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Description

Calcipotriol (also known as calcipotriene) is a synthetic derivative of calcitriol, or vitamin D3, widely recognized for its role in dermatological research, particularly in the study of plaque psoriasis . Its research value stems from a mechanism of action that involves binding to the vitamin D receptor (VDR) with an affinity comparable to the natural hormone, while demonstrating less than 1% of the activity in regulating calcium metabolism . This binding modulates gene transcription, leading to the inhibition of keratinocyte proliferation and the enhancement of cell differentiation, which are key processes in psoriatic plaques . Beyond its established use in psoriasis models, recent clinical investigations have highlighted the potential of Calcipotriol in other research areas. A 2024 randomized controlled trial demonstrated its efficacy as a topical treatment for acne vulgaris, showing significant improvement compared to a placebo, though it was less effective than adapalene . Furthermore, innovative research explores its synergistic effects in combination therapies. Studies indicate that Calcipotriol combined with 5-Fluorouracil (5-FU) creates a robust CD4+ T-cell-mediated immune response, showing promise in models of actinic keratosis and for reducing the incidence of squamous cell carcinoma . Researchers should note that Calcipotriol is susceptible to photodegradation upon exposure to UV radiation, and its stability can be influenced by the presence of certain organic UV filters, such as sulisobenzone . This product, provided as a small molecule with the chemical formula C27H40O3, is intended for research applications only . It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Key on ui mechanism of action

The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation.

CAS No.

112828-00-9

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1

InChI Key

LWQQLNNNIPYSNX-HBOIQHEKSA-N

Isomeric SMILES

C[C@H](/C=C/C(C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Appearance

Assay:≥98%A crystalline solid

physical_description

Solid

solubility

1.35e-02 g/L

Synonyms

Calcipotriene

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The synthesis begins with the C-22 phenylsulfonyl derivative of cholecalciferol (Formula 2 ), a crystalline intermediate that ensures high purity before further reactions. This compound reacts with a silyl-protected α-hydroxy aldehyde (Formula 3 ) under Julia olefination conditions:

  • Base : n-Butyllithium in hexamethylphosphorous triamide (HMPT) or tetrahydrofuran (THF).

  • Mechanism : Deprotonation of the sulfone generates a stabilized carbanion, which attacks the aldehyde carbonyl. Subsequent cyclization and elimination of sulfur dioxide yield the trans-alkene product.

The reaction produces a diastereomeric mixture of α-hydroxysulfones (Formula 4 ), which undergoes reductive desulfonation using sodium amalgam to furnish the olefin (Formula 5 ). Final deprotection of hydroxyl groups yields calcipotriol.

Table 1: Key Parameters in Julia Olefination

ParameterValue/Detail
Yield of Formula 5 65–75% (crude)
(22Z)-Isomer Impurity2.2% (crude), <0.3% after crystallization
Crystallization SolventEthyl acetate
Reaction Temperature−30°C to +60°C (step-dependent)

Optimization of Reaction Conditions

Critical modifications have enhanced the method’s efficiency:

  • Silyl Protection : Bulky silyl groups (e.g., triethylsilyl) on the aldehyde minimize (22Z)-isomer formation by sterically hindering undesired stereochemical pathways.

  • Reductive Desulfonation : Sodium amalgam in methanol selectively reduces the sulfone without altering the triene system.

Purification and Crystallization

Crude calcipotriol is purified via sequential crystallizations:

  • Azeotropic Drying : Ethyl acetate/toluene mixtures remove residual water.

  • Silica Gel Chromatography : Initial impurity removal (e.g., (22Z)-isomer).

  • Recrystallization : Ethyl acetate at −30°C yields pharmaceutical-grade crystals with <0.5% moisture and <1.0% impurities.

Convergent Total Synthesis: A Modern, Modular Strategy

Recent advances in radical chemistry and electrochemistry have enabled a fully synthetic route to calcipotriol, circumventing reliance on cholecalciferol derivatives.

A-Ring Synthesis via Hidden Symmetry Exploitation

The A-ring is constructed from a symmetric diene precursor, leveraging a radical-based disconnection:

  • Electrochemical Reductive Coupling : A nickel-catalyzed reaction joins two acetylene fragments to form the conjugated diene.

  • Hydrogen Atom Transfer (HAT) : Intramolecular Giese addition establishes the 6,5-trans-carbon skeleton.

Table 2: A-Ring Synthesis Metrics

StepYieldKey Reagent
Electrochemical Coupling82%NiCl₂, bipyridine ligand
HAT Cyclization78%TBADT, UV light

CD-Ring Construction via Radical Retrosynthesis

The CD-ring is assembled using a radical cascade:

  • Allylic Bromide Formation : Photochemical bromination of a steroidal precursor.

  • Radical Cyclization : Tin-mediated cyclization forms the fused 6-membered ring.

Late-Stage Decarboxylative Cross-Coupling

A palladium-catalyzed decarboxylative coupling introduces the C20 aryl group, enabling rapid diversification:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Yield : 85% for calcipotriol.

Comparative Analysis of Synthesis Routes

Table 3: Julia Olefination vs. Convergent Synthesis

ParameterJulia OlefinationConvergent Synthesis
Total Steps12–1518–20
Overall Yield40–45%30–35%
Key AdvantageHigh Intermediate PurityNo Semisynthetic Dependency
ScalabilityKilogram-scale feasibleMilligram to gram-scale

Pharmaceutical Purification Processes

Solvent-Mediated Polymorph Control

Calcipotriol’s crystalline form is critical for stability and bioavailability:

  • Ethyl Acetate Crystallization : Produces anhydrous Form I, the thermodynamically stable polymorph.

  • Azeotropic Drying : Ethyl acetate/toluene removes water to <0.5%.

Impurity Profiling and Removal

  • (22Z)-Isomer : Reduced from 10% (crude) to <0.3% via two crystallizations.

  • Chromatography : Silica gel filtration eliminates polar by-products .

Chemical Reactions Analysis

Types of Reactions

Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens (chlorine, bromine) and catalysts to replace specific atoms or groups within the molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of calcipotriol with modified functional groups. These derivatives are often tested for their efficacy and safety in treating psoriasis and other skin conditions .

Scientific Research Applications

Calcipotriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: Calcipotriol is used as a model compound for studying the synthesis and reactivity of vitamin D analogs. Researchers investigate its chemical properties and develop new synthetic routes to improve its efficacy.

    Biology: In biological research, calcipotriol is used to study the regulation of cell growth and differentiation. It serves as a tool for understanding the molecular mechanisms underlying skin cell proliferation and differentiation.

    Medicine: Calcipotriol is widely used in clinical research for developing new treatments for psoriasis and other skin disorders

    Industry: In the pharmaceutical industry, calcipotriol is used as an active ingredient in various topical formulations, including creams, ointments, and gels. .

Mechanism of Action

Calcipotriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues, including the skin. Upon binding to the VDR, calcipotriol modulates the expression of genes involved in cell growth, differentiation, and immune response. This modulation leads to the normalization of skin cell proliferation and differentiation, reducing the symptoms of psoriasis .

The precise mechanism of calcipotriol in remitting psoriasis is not fully understood, but it is known to have a comparable affinity with calcitriol for the VDR while having less than 1% of the activity in regulating calcium metabolism. This selective activity makes calcipotriol an effective treatment for psoriasis without causing significant changes in calcium levels .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Efficacy in Psoriasis Clinical Trials

Treatment PASI-75 Achievement Study Duration Reference
Calcipotriol monotherapy 34.61% 8 weeks
Calcipotriol + Apremilast 51.85% 8 weeks
Calcipotriol + UVB 60–70% 8 weeks
Betamethasone monotherapy 30–40% 8 weeks

Q & A

Q. What are the standard experimental concentrations and treatment durations for Calcipotriol in in vitro studies?

Calcipotriol is typically used at 100 nM in in vitro models to study its effects on extracellular matrix (ECM) components, such as collagen I, MMPs, and hyaluronic acid (HA), based on pharmacokinetic data from ex vivo human and pig skin after topical application . Treatment durations range from 24 to 48 hours, with consistent effects observed across multiple donors and time points. For mechanistic studies (e.g., STAT1 phosphorylation), shorter durations (5–120 minutes) are employed, though these may not always show significant modulation .

Q. How should researchers select appropriate cellular models for studying Calcipotriol’s effects on ECM modulation?

Primary human dermal fibroblasts and differentiated epidermal keratinocytes are the gold standard for ECM studies due to their physiological relevance. Fibroblasts are ideal for collagen I and MMP-1/3 analysis, while keratinocytes better model HA synthesis and epidermal responses. Co-culture systems or 3D skin equivalents can bridge in vitro and ex vivo findings . For translational validation, ex vivo human skin explants or minipig models are recommended to assess epidermal thickness and HA dynamics .

Q. What are key methodological considerations when combining Calcipotriol with glucocorticoids like betamethasone?

Use a fixed ratio (e.g., 1:10 for Calcipotriol:betamethasone) to mimic clinical formulations. Include mono-treatment controls to isolate combinatorial effects. Measure both mRNA (e.g., COL1A1, HAS2) and protein levels (e.g., C-terminal pro-peptide of collagen I, secreted HA) to capture transcriptional and post-translational effects. Statistical models should account for donor variability, e.g., mixed-effects models with random effects for donor and treatment .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Calcipotriol’s impact on hyaluronic acid (HA) synthesis across cell types?

Calcipotriol increases HA secretion in keratinocytes but has no effect in fibroblasts, likely due to cell-specific expression of hyaluronan synthases (HAS1-3). To address this, perform parallel experiments on both cell types and validate with HAS2 mRNA quantification. In vivo/ex vivo correlation (e.g., epidermal thickness in minipigs) can confirm clinical relevance .

Q. What strategies are effective for addressing conflicting data on Calcipotriol’s modulation of MRP1 transporter activity?

Calcipotriol’s effects on MRP1 mRNA/protein levels vary by cell line (e.g., HEK293 vs. H69AR) and concentration (1 vs. 10 μM). To reconcile discrepancies:

  • Conduct dose-response studies across multiple cell lines.
  • Use dual methods (qPCR, Western blot) to assess transcriptional vs. post-translational regulation.
  • Include functional assays (e.g., efflux activity) to confirm biological relevance .

Q. How should environmental risk assessments for Calcipotriol be designed given limited toxicity data?

Prioritize persistence and bioaccumulation studies using OECD guidelines (e.g., hydrolysis, photodegradation). For toxicity, use tiered testing: start with Daphnia or algal assays, then proceed to fish models if needed. Computational tools (e.g., QSAR) can predict ecotoxicity while awaiting empirical data .

Q. What mechanisms underlie Calcipotriol’s antitumor effects in preclinical breast cancer models?

Topical Calcipotriol (20 nmol/application) induces CD4+ T cell infiltration and Th2-macrophage crosstalk, elevating IL-24 secretion. Key steps:

  • Use orthotopic tumor models (e.g., PyMT cells in murine mammary fat pads).
  • Monitor tumor growth kinetics and immune markers (flow cytometry, cytokine arrays).
  • Validate with knockout models (e.g., TslprKO mice) to isolate TSLP/IL-24 pathways .

Methodological Resources

  • Statistical Analysis : Use R or mixed-effects models to account for donor/patient variability .
  • Experimental Design : Follow Beilstein Journal guidelines for replicability, including detailed methods in supplementary materials .
  • Data Repositories : Cite raw data in public repositories (e.g., GEO, PRIDE) per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.